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molecular formula C16H13NO2S B8521491 Ethyl 2-phenyl-benzothiazole-6-carboxylate

Ethyl 2-phenyl-benzothiazole-6-carboxylate

Cat. No. B8521491
M. Wt: 283.3 g/mol
InChI Key: XWFADCVMDRCPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741887B2

Procedure details

A mixture of ethyl 2-bromo-benzothiazole-6-carboxylate 1w (300 mg, 1.05 mmol), phenylboronic acid 1x (192 mg, 1.57 mmol), K2CO3 (188 mg, 1.36 mmol) and Pd(dppf)Cl2.CH2Cl2 (43 mg, 0.05 mmol) in dioxane (2 mL) and H2O (0.4 ml) was heated at 120° C. for 25 min under microwave. The reaction mixture was diluted with CH2Cl2, washed with H2O, dried over Na2SO4, and concentrated. Purification by flash column chromatography (silica gel, 15% EtOAc/heptane) gave 1y (220 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Quantity
43 mg
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:16]1([C:2]2[S:3][C:4]3[CH:10]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:8]=[CH:7][C:5]=3[N:6]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4,8.9.10.11|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)C(=O)OCC
Name
Quantity
192 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
188 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.4 mL
Type
solvent
Smiles
O
Name
Quantity
43 mg
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel, 15% EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC2=C(N1)C=CC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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